Cas no 18881-17-9 ((S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol)

(S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol structure
18881-17-9 structure
Product Name:(S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol
CAS-nummer:18881-17-9
MF:C10H13NO
MW:163.216322660446
MDL:MFCD01631316
CID:51171
PubChem ID:24872883
Update Time:2025-04-18

(S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol Chemische en fysische eigenschappen

Naam en identificatie

    • (S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol
    • (S)-(?)-1,2,3,4-Tetrahydro-3-isoquinolinemethanol
    • (S)-(-)-1,2,3,4-Tetrahydro-3-isoquinolinemethanol
    • (1,2,3,4-tetrahydro-isoquinolin-3-yl)-methanol
    • (3S)-1,2,3,4-tetrahydroisoquinolin-3-ylmethanol
    • (S)-1,2,3,4-Tetrahydroisoquinolylmethan-3-ol
    • Tic-ol
    • (S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol
    • (S)-1,2,3,4-tetrahydroisoquinolin-3-ylmethanol
    • (S)-3-Hydroxymethyl-1,2,3,4-tetrahydroisoquinoline
    • S)-(-)-1,2,3,4-TETRAHYDRO-3-ISOQUINOLINEMETHANOL(S)-()-1,2
    • (3S)-1,2,3,4-Tetrahydro-3-isoquinolinemethanol
    • (S)-1,2,3,4-Tetrahydro-3-isoquinolinylmethanol
    • 3-HYDROXYMETHYL-1,2,3,4-TETRAHYDROISOQUINOLINE
    • (S)-1,2,3,4-TETRAHYDROISOQUINOLIN-3-YL-METHANOL
    • (S)-(-)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-METHANOL
    • [(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol
    • 3-Isoquinolinemethanol, 1,2,3,4-tetrahydro-, (S)-
    • ((3S)-3-1,2,3,4-tetrahydroisoquinolyl)me
    • (S)-(1,2,3,4-Tetrahydro-isoquinolin-3-yl)-methanol
    • ZSKDXMLMMQFHGW-JTQLQIEISA-N
    • SCHEMBL894205
    • AMY33532
    • AKOS015856119
    • CS-W014288
    • HMS566P18
    • CHEMBL61489
    • A813268
    • (S)-1-(1,2,3,4-Tetrahydro-isoquinolin-3-yl)-methanol
    • (S)-3-hydroxymethyl-1,2,3,4-tetrahydro isoquinoline
    • Z1198159867
    • EN300-2999755
    • DTXSID30354588
    • 3-Isoquinolinemethanol, 1,2,3,4-tetrahydro-, (3S)-
    • (S)-1,2,3,4-tetrahydroisoquinoline-3-yl-methanol
    • J-502357
    • (S)-(-)-1,2,3,4-Tetrahydro-3-isoquinolinemethanol, 98%
    • (S)-3-hydroxymethy-1,2,3,4-tetrahydroisoquinoline
    • (3S)-3-(Hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline
    • (S)-1,2,3,4-Tetrahydro-3-isoquinolinemethanol
    • (3 S)-1,2,3,4-tetrahydroisoquinolin-3-ylmethanol
    • (35)-1,2,3,4-tetrahydroisoquinolin-3-ylmethanol
    • PS-6029
    • BDBM50077536
    • MFCD01631316
    • AC-23785
    • AKOS006238074
    • InChI=1/C10H13NO/c12-7-10-5-8-3-1-2-4-9(8)6-11-10/h1-4,10-12H,5-7H2/t10-/m0/s1
    • 18881-17-9
    • T1755
    • ZSKDXMLMMQFHGW-JTQLQIEISA-
    • Maybridge1_008972
    • FD1007
    • ((3S)-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol
    • DTXCID00305648
    • 626-104-1
    • MDL: MFCD01631316
    • Inchi: 1S/C10H13NO/c12-7-10-5-8-3-1-2-4-9(8)6-11-10/h1-4,10-12H,5-7H2/t10-/m0/s1
    • InChI-sleutel: ZSKDXMLMMQFHGW-JTQLQIEISA-N
    • LACHT: OC[C@@H]1CC2C=CC=CC=2CN1

Berekende eigenschappen

  • Exacte massa: 163.10000
  • Monoisotopische massa: 163.1
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 12
  • Aantal draaibare bindingen: 1
  • Complexiteit: 149
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 1
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 0.7
  • Topologisch pooloppervlak: 32.299
  • Oppervlakte lading: 0
  • Aantal tautomers: none

Experimentele eigenschappen

  • Kleur/vorm: 不确定
  • Dichtheid: 1.0508 (rough estimate)
  • Smeltpunt: 113.0 to 117.0 deg-C
  • Kookpunt: 307.9℃ at 760 mmHg
  • Vlampunt: 147℃
  • Brekindex: -97 ° (C=0.2, MeOH)
  • PSA: 32.26000
  • LogboekP: 1.02200
  • Oplosbaarheid: 不确定
  • Optische activiteit: [α]22/D −97°, c = 1 in methanol

(S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol Beveiligingsinformatie

  • Symbool: GHS07
  • Prompt:警告
  • Signaalwoord:Warning
  • Gevaarverklaring: H315,H319,H335
  • Waarschuwingsverklaring: P261,P305+P351+P338
  • Vervoersnummer gevaarlijk materiaal:NONH for all modes of transport
  • WGK Duitsland:3
  • Code gevarencategorie: 36/37/38
  • Veiligheidsinstructies: S26; S36; S37/39
  • Identificatie van gevaarlijk materiaal: Xi
  • Opslagvoorwaarde:Keep in dark place,Inert atmosphere,Room temperature(BD0195)
  • Risicozinnen:R36/37/38

(S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol Douanegegevens

  • HS-CODE:2933499090
  • Douanegegevens:

    中国海关编码:

    2933499090

    概述:

    2933499090. 其他含喹琳或异喹啉环系的化合物〔但未进一步稠合的〕. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%

    申报要素:

    品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期

    Summary:

    2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

(S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol Prijsmeer >>

Gerelateerde categorieën No. Product Name Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
Ambeed
A300945-250mg
(S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol
18881-17-9 97%
250mg
$9.0 2024-07-21
Ambeed
A300945-1g
(S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol
18881-17-9 97%
1g
$20.0 2024-07-21
Ambeed
A300945-5g
(S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol
18881-17-9 97%
5g
$38.0 2024-07-21
Ambeed
A300945-10g
(S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol
18881-17-9 97%
10g
$64.0 2024-07-21
Ambeed
A300945-25g
(S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol
18881-17-9 97%
25g
$155.0 2024-07-21
Ambeed
A300945-100g
(S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol
18881-17-9 97%
100g
$520.0 2024-07-21
Chemenu
CM116622-10g
(S)-1,2,3,4-Tetrahydro-3-isoquinolinemethanol
18881-17-9 97%
10g
$148 2021-08-06
Chemenu
CM116622-25g
(S)-1,2,3,4-Tetrahydro-3-isoquinolinemethanol
18881-17-9 97%
25g
$281 2021-08-06
Alichem
A189001144-25g
(S)-1,2,3,4-tetrahydroisoquinoline-3-methanol
18881-17-9 97%
25g
$241.31 2023-09-02
TRC
T795548-50mg
(S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol
18881-17-9
50mg
$ 50.00 2022-06-02

(S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol Productiemethode

(S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol Gerelateerde literatuur

  • 1. Enantioselective deprotonation of 4-tert-butylcyclohexanone by conformationally constrained chiral lithium amide bases
    Varinder K. Aggarwal,Paul S. Humphries,Ashley Fenwick J. Chem. Soc. Perkin Trans. 1 1999 2883
  • 2. Crystal and molecular structure of μ-chloro-chlorobis[3,4-bis(2-aminoethylthio)toluene]dicopper(II) diperchlorate
    Andrew C. Braithwaite,Clifton E. F. Rickard,T. Neil Waters J. Chem. Soc. Dalton Trans. 1975 1817
Aanbevolen leveranciers
Enjia Trading Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Enjia Trading Co., Ltd
Wuhan ChemNorm Biotech Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Wuhan ChemNorm Biotech Co.,Ltd.
上海嵘奥生物技术有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
上海嵘奥生物技术有限公司
Shanghai Joy Biotech Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Joy Biotech Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Zouping Mingyuan Import and Export Trading Co., Ltd